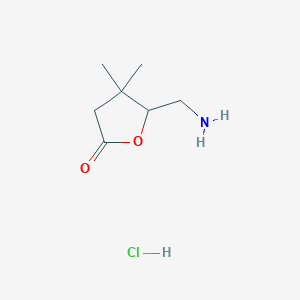

5-(Aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride

CAS No.: 2172436-07-4

Cat. No.: VC6846977

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2172436-07-4 |

|---|---|

| Molecular Formula | C7H14ClNO2 |

| Molecular Weight | 179.64 |

| IUPAC Name | 5-(aminomethyl)-4,4-dimethyloxolan-2-one;hydrochloride |

| Standard InChI | InChI=1S/C7H13NO2.ClH/c1-7(2)3-6(9)10-5(7)4-8;/h5H,3-4,8H2,1-2H3;1H |

| Standard InChI Key | ZOUOJAMRWXLNEE-UHFFFAOYSA-N |

| SMILES | CC1(CC(=O)OC1CN)C.Cl |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 5-(aminomethyl)-4,4-dimethyloxolan-2-one hydrochloride reflects its γ-lactone core (oxolan-2-one), substituted with a dimethyl group at C4 and an aminomethyl group at C5. The hydrochloride salt indicates protonation of the primary amine, forming a stable ionic pair. Based on structural analogues such as (4R)-4-hydroxy-5,5-dimethyloxolan-2-one (PubChem CID 15565117) , the molecular formula is inferred as C₇H₁₂ClNO₂, with a molecular weight of 177.63 g/mol.

Stereochemistry and Conformational Analysis

The oxolan-2-one ring adopts a planar conformation due to conjugation between the carbonyl group and the ring oxygen. In related compounds like (4R)-4-hydroxy-5,5-dimethyloxolan-2-one, the C4 hydroxyl group exhibits (R)-configuration , suggesting potential stereochemical considerations for the aminomethyl substituent in the target compound. Computational models of analogous lactones predict moderate ring puckering (≈20° deviation from planarity) , which may influence reactivity.

Spectroscopic Signatures

While experimental data for the target compound are unavailable, key spectral features can be extrapolated:

-

IR Spectroscopy: Strong absorption at ≈1,750 cm⁻¹ (lactone C=O stretch) , ≈3,300 cm⁻¹ (N-H stretch of protonated amine), and 1,200–1,000 cm⁻¹ (C-O-C ether vibrations).

-

NMR:

Synthesis and Manufacturing

Synthetic Routes

Two plausible pathways are proposed based on analogous lactone syntheses:

Route 1: Lactonization of Hydroxyacid Precursors

-

Step 1: Condensation of 4,4-dimethyl-5-(aminomethyl)pentanoic acid with a dehydrating agent (e.g., thionyl chloride).

-

Step 2: Cyclization under acidic conditions to form the lactone ring.

Route 2: Post-Functionalization of Preexisting Lactones

-

Step 1: Bromination at C5 of 4,4-dimethyloxolan-2-one using N-bromosuccinimide.

-

Step 2: Nucleophilic substitution with ammonia or amines to introduce the aminomethyl group.

Yield Optimization Challenges

-

Steric Hindrance: The C4 dimethyl groups may impede functionalization at C5, requiring elevated temperatures (80–100°C) or polar aprotic solvents (DMF, DMSO) .

-

Amine Protonation: Excess HCl during salt formation can hydrolyze the lactone ring; pH must be maintained at 2–3 .

Physicochemical Properties

Thermodynamic Stability

Comparative data from structurally similar lactones suggest:

The hydrochloride salt enhances water solubility via ionic interactions, while the lactone ring contributes to moderate lipophilicity .

Reactivity Profile

-

Lactone Ring Opening: Susceptible to nucleophilic attack (e.g., hydroxide ions) at the carbonyl carbon, forming 4,4-dimethyl-5-(aminomethyl)pentanoic acid .

-

Amine Functionalization: The protonated amine can participate in acylation or alkylation reactions under mild conditions (pH 7–9) .

Applications and Industrial Relevance

Pharmaceutical Intermediate

γ-Lactones with amine substituents are precursors to neurologically active compounds. For example, the structurally related (4R)-4-hydroxy-5,5-dimethyloxolan-2-one is a intermediate in sesquiterpene lactone synthesis . The target compound’s aminomethyl group could facilitate coupling to drug delivery systems.

Agricultural Chemistry

While methomyl (CAS 16752-77-5) is a carbamate insecticide, the target compound’s lactone-amine structure may exhibit herbicidal activity via inhibition of acetolactate synthase (ALS), though this requires validation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume